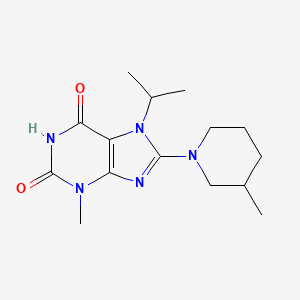
4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been a topic of interest in several studies. For instance, the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide was achieved through an aryllithium reaction with 14CO2, followed by amide formation . Similarly, fluorinated benzamide neuroleptics were synthesized starting from 3-(3,4-dimethoxyphenyl)-1-propanol, with the final products obtained in 20-25% overall yield . Another study reported the synthesis of a crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, characterized by various spectroscopic methods and X-ray crystallography . Additionally, novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was determined, revealing a monoclinic space group and specific molecular packing influenced by N–H···O hydrogen bonds . This detailed structural information is crucial for understanding the properties and potential interactions of the compound.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the presence of substituents. In the case of N-benzoyl β,β-difluoroenamides, the presence of two fluorine atoms at the β-position of the enamide moiety provides unique electrophilic reactivity, leading to nucleophilic vinylic substitution reactions that yield fluorinated heterocycles . Such reactions expand the utility of benzamide derivatives in synthesizing novel compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are determined by their molecular structure. For instance, the solubility, thermal stability, and glass transition temperatures of aromatic polyamides derived from benzamide structures can be tailored by introducing different substituents, such as ether and bulky fluorenylidene groups . These properties are essential for the practical application of these materials in various fields.
Scientific Research Applications
Neurological Studies
4-fluoro-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives have been investigated for their potential applications in neurological studies, particularly in the context of Alzheimer's disease. A related compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, has been utilized in positron emission tomography (PET) studies to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. These studies have demonstrated significant decreases in receptor densities in the hippocampus and raphe nuclei of Alzheimer's patients compared to controls, correlating with worsening clinical symptoms and decreased glucose utilization in the brain. This suggests the potential utility of related fluoro-benzamide derivatives in the study and diagnosis of neurodegenerative conditions (Kepe et al., 2006).
Antimicrobial Applications
Compounds bearing the this compound structure have shown promise in antimicrobial applications. For example, new 5-arylidene derivatives bearing a fluorine atom in the benzoyl group have been synthesized and demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was found to be crucial for enhancing antimicrobial efficacy, indicating the potential of fluoro-benzamide derivatives in developing new antimicrobial agents (Desai et al., 2013).
Cancer Research
In the realm of cancer research, fluorine-containing benzamide analogs have been explored for their potential in imaging the sigma-2 receptor status of solid tumors using PET. These studies are crucial for understanding tumor biology and developing targeted therapies. Compounds with moderate to high affinity for sigma-2 receptors, radiolabeled with fluorine-18, demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models, showcasing their potential as imaging agents for solid tumors (Tu et al., 2007).
Material Science
Fluoro-benzamide derivatives have also found applications in material science, particularly in the synthesis of polyamides with enhanced properties. For instance, a related compound, 4-fluoro-N-(2-fluorophenyl) benzamide, has been studied for its dimorphic behavior and potential in creating noncentric space groups for crystal engineering. This research contributes to the development of new materials with specific optical and structural properties, relevant for various industrial applications (Chopra & Row, 2005).
Mechanism of Action
Target of Action
Similar compounds have been identified as potent antagonists of the mglur1 receptor , which plays a crucial role in the central nervous system.
Mode of Action
Based on its structural similarity to other mglur1 antagonists, it can be inferred that it may bind to the mglur1 receptor and inhibit its activity .
Biochemical Pathways
Mglur1 receptors are known to regulate the inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the endoplasmic reticulum to the mitochondria . Therefore, it is plausible that this compound could influence these pathways.
Pharmacokinetics
It is noted that the introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
Similar compounds have demonstrated relatively potent antipsychotic-like effects in several animal models .
Biochemical Analysis
Biochemical Properties
The compound 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has been found to interact with the sigma-1 receptor, a protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing important functions in brain cells .
Cellular Effects
In cellular contexts, 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, through its interaction with the sigma-1 receptor, can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves binding interactions with the sigma-1 receptor . This can lead to changes in gene expression and potentially influence enzyme activity .
properties
IUPAC Name |
4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12-11-15(8-9-16(12)21-10-2-3-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTZGLFQLXEVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3009414.png)
![4-[[1-(1-Methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B3009415.png)





![1-[4-[(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009421.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B3009422.png)
![N-[6-[(2-Methylphenyl)methylsulfanyl]pyrimidin-4-yl]prop-2-enamide](/img/structure/B3009423.png)
![1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B3009424.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

